molecular formula C22H20ClN5O B2752162 N-(4-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide CAS No. 850729-63-4

N-(4-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide

Cat. No.: B2752162
CAS No.: 850729-63-4
M. Wt: 405.89
InChI Key: OUXKIVUGVFPMCM-UHFFFAOYSA-N
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Description

Molecular Formula: C₂₂H₂₀ClN₅O Molecular Weight: 405.88 g/mol CAS Registry Number: 850729-63-4 Structure: The compound features a pyrazolo[1,5-a]pyrimidine core substituted with a 4-chlorophenyl group at position 3, methyl groups at positions 2 and 5, and an acetamide-linked para-aminophenyl moiety at position 5. This architecture confers unique electronic and steric properties, making it a candidate for targeting proteins such as kinases or translocator protein (TSPO) receptors .

Properties

IUPAC Name

N-[4-[[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O/c1-13-12-20(26-19-10-8-18(9-11-19)25-15(3)29)28-22(24-13)21(14(2)27-28)16-4-6-17(23)7-5-16/h4-12,26H,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXKIVUGVFPMCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)NC(=O)C)C)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound's molecular formula is C20H20ClN5OC_{20}H_{20}ClN_5O, with a molecular weight of approximately 393.85 g/mol. Its structure features a pyrazolo-pyrimidine core, which is known for diverse biological activities.

This compound exhibits several biological activities primarily through the inhibition of specific enzymes and pathways:

  • Kinase Inhibition : The compound has been shown to interact with various kinases, particularly those involved in cancer cell proliferation. It is hypothesized to bind to ATP-binding sites on kinases such as VEGFR-2, leading to reduced cell proliferation and increased apoptosis in cancer cells .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains, although further research is needed to confirm these effects .

Research Findings

  • Antitumor Activity : In vitro studies have demonstrated that this compound significantly inhibits the growth of various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM depending on the cell line tested .
  • Cell Cycle Arrest : Flow cytometry analysis indicated that treatment with the compound leads to G0/G1 phase arrest in cancer cells, suggesting a mechanism involving cell cycle regulation .
  • Apoptosis Induction : The compound has been shown to increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors, indicating its potential role as an apoptosis inducer in tumor cells .

Data Table: Biological Activity Summary

Activity TypeEffectIC50 (µM)Reference
AntitumorInhibition of cancer cell growth10 - 30
Cell Cycle RegulationG0/G1 phase arrestN/A
Apoptosis InductionIncreased pro-apoptotic proteinsN/A
AntimicrobialInhibition of bacterial growthN/A

Case Study 1: Antitumor Efficacy in Breast Cancer

A recent study evaluated the efficacy of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability with significant apoptosis observed at higher concentrations (≥20 µM) after 48 hours of treatment.

Case Study 2: Mechanistic Insights into Kinase Inhibition

Another investigation focused on the compound's interaction with VEGFR-2. Using molecular docking studies, researchers identified key binding interactions that support its inhibitory effect on kinase activity. This study provides a basis for further development as an anticancer agent targeting angiogenesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and its analogs:

Compound Name Key Structural Features Molecular Weight Key Differences Potential Applications References
N-(4-{[3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide 4-Chlorophenyl, 2,5-dimethyl, acetamide linkage 405.88 Reference compound for comparison. Kinase inhibition, TSPO imaging
N-{4-[(5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide Phenyl (no Cl), 5-methyl 357.42 Lacks 4-chlorophenyl and 2-methyl groups; reduced steric bulk. Antimicrobial agents
2-{[3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-phenylacetamide Sulfanyl (S) linkage instead of amino, phenylacetamide 422.93 Sulfur enhances hydrophobicity; altered H-bonding potential. Enzyme inhibition (e.g., cytochrome P450)
DPA-714 Diethyl acetamide, 4-(2-fluoroethoxy)phenyl 428.47 Fluorine improves BBB penetration; designed for TSPO-targeted PET imaging. Neuroinflammation imaging
N-(2-Bromo-4-methylphenyl)-2-(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)acetamide Bromo substituent, methylphenyl group 449.30 Bromine increases steric hindrance; may affect receptor selectivity. Anticancer agents
4-(((3-(3-((Fluorosulfonyl)oxy)-4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)phenyl sulfurofluoridate Fluorosulfonyl and sulfurofluoridate groups 626.54 Reactive groups for covalent binding; higher molecular complexity. Covalent inhibitors (e.g., PI4KIIIβ)

Key Comparative Insights :

Methyl groups at positions 2 and 5 increase steric bulk, possibly reducing off-target interactions compared to compounds like DPA-714, which has a smaller fluorine substituent .

Linkage Variations: Replacing the amino group with a sulfanyl linkage () increases hydrophobicity (logP ~3.5 vs. ~2.8 for the target) but may reduce hydrogen-bonding capacity with polar residues in active sites.

Pharmacokinetic Properties :

  • Fluorinated analogs like DPA-714 exhibit enhanced blood-brain barrier (BBB) penetration due to fluorine’s electronegativity and small atomic radius, whereas the target compound’s lack of fluorine may limit CNS applications .

Reactivity :

  • Compounds with fluorosulfonyl groups () are designed for covalent inhibition, unlike the target compound, which likely acts via reversible binding.

In contrast, DPA-714 is optimized for imaging neuroinflammation .

Research Findings and Data

Spectroscopic Data :

  • IR/NMR : The acetamide carbonyl (C=O) in the target compound is expected at ~1,690–1,730 cm⁻¹ (IR) and δ 2.10 ppm (³H, COCH₃ in NMR), consistent with analogs .

Computational Properties :

Property Target Compound DPA-714 Sulfanyl Analog
logP (Predicted) 3.1 3.8 4.2
Polar Surface Area (Ų) 85 78 70
H-Bond Donors 2 1 1

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